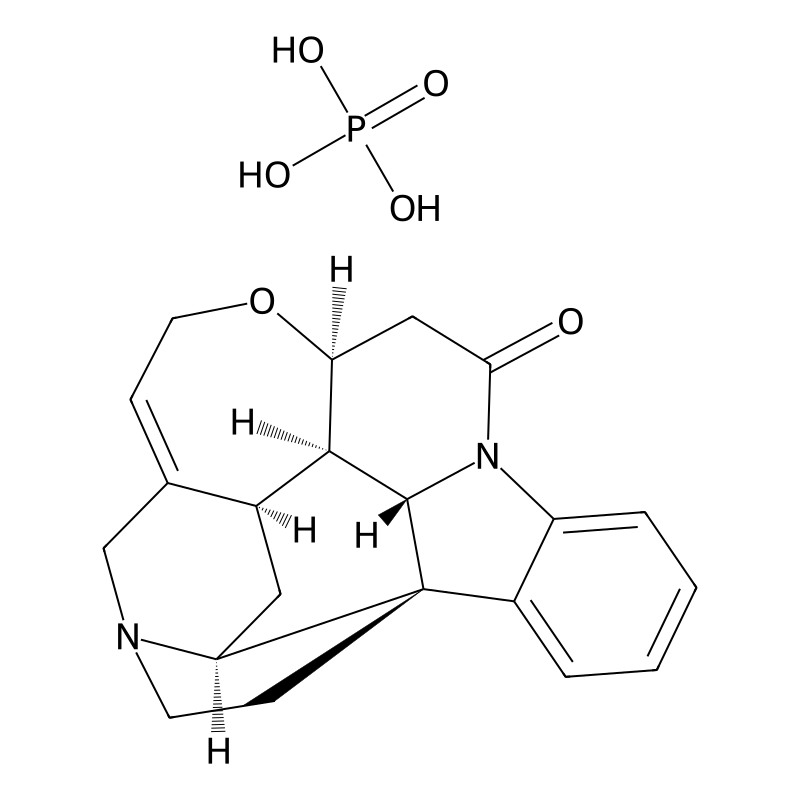

Strychnine phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

strychnine phosphate biosynthesis pathway in plants

The Core Strychnine Biosynthesis Pathway

The complete biosynthetic pathway of strychnine was recently deciphered in 2022, identifying the enzymes that convert central intermediate geissoschizine into strychnine and related alkaloids in Strychnos nux-vomica [1] [2] [3]. The pathway is recapitulated below, starting from the universal monoterpene indole alkaloid precursor, strictosidine.

The biosynthetic pathway of strychnine from strictosidine, highlighting key intermediates and enzymes.

Key Enzymes in Strychnine Biosynthesis

The pathway from geissoschizine to strychnine involves at least nine enzymes, with the function of key catalysts summarized in the table below [1].

| Enzyme Name | Gene / Protein ID | Enzyme Family | Catalyzed Reaction / Function |

|---|---|---|---|

| Geissoschizine Oxidase | SnvGO (CYP71AY6) | Cytochrome P450 | Oxidizes geissoschizine to dehydropreakuammicine [1]. |

| Norfluorocurarine Synthase | SnvNS1 / SnvNS2 | α/β Hydrolase | Hydrolyzes dehydropreakuammicine ester, triggering decarboxylation to norfluorocurarine [1]. |

| Norfluorocurarine Oxidase | SnvNO (CYP71A144) | Cytochrome P450 | Hydroxylates norfluorocurarine at the C18 position [1]. |

| Wieland-Gumlich Aldehyde Synthase | SnvWS | Medium-chain Dehydrogenase/Reductase (MDR) | Reduces the 2,16 double bond in 18-OH-norfluorocurarine to form Wieland-Gumlich aldehyde [1]. |

| Malonyltransferase | SnvMAT | Acyltransferase | Malonylates Wieland-Gumlich aldehyde to form pre-strychnine [1] [3]. |

Critical Experimental Insights

Several findings from the elucidation of this pathway are of particular importance for research and engineering.

- The Final Step is Non-Enzymatic: The conversion of pre-strychnine to strychnine occurs spontaneously via an acid-catalyzed rearrangement in the plant, not via a dedicated enzyme [2] [3].

- Pathway Branching is Controlled by a Single Enzyme: The biosynthetic route diverges to form either strychnine or a related alkaloid diaboline. This divergence is controlled by a single acetyltransferase/malonyltransferase enzyme; a single amino acid change determines whether an acetyl or malonyl group is transferred, directing the pathway toward diaboline or strychnine, respectively [2] [3].

Experimental Workflow for Pathway Elucidation

The strychnine biosynthesis pathway was solved using a modern, multi-faceted approach that combined 'omics' technologies with functional validation. The general workflow is applicable to elucidating other complex plant metabolic pathways [1] [4].

A generalized workflow for plant natural product pathway discovery, from data generation to functional validation.

Quantitative Data Summary

The following table consolidates key quantitative information from the strychnine biosynthesis study [1].

| Parameter / Aspect | Quantitative / Technical Details |

|---|---|

| Plant Material | Strychnos nux-vomica (producer); Strychnos sp. (non-producer of strychnine, produces diaboline) [1]. |

| Key Tissues | Roots (primary site of biosynthesis and accumulation) [1]. |

| Gene Selection Criteria | Root-specific expression (FPKM ≥ 20); Co-expression with upstream genes (Pearson r ≥ 0.95) [1]. |

| Heterologous System | Nicotiana benthamiana (Agrobacterium-mediated transient expression) [1] [4]. |

| Key P450 Identity | SnvGO shares 46% amino acid identity with C. roseus geissoschizine oxidase [1]. |

A Guide to Modern Pathway Discovery

The successful elucidation of the strychnine pathway showcases a powerful strategy that leverages big data and synthetic biology [4] [5].

- Leveraging Omics and Co-expression: The initial gene candidates were identified by mining RNA-seq data from S. nux-vomica, focusing on genes co-expressed with known upstream enzymes and highly expressed in roots where strychnine accumulates [1] [4].

- Chemical Logic-Driven Hypothesis: Researchers used chemical intuition to predict the necessary transformations between intermediates, which guided the selection of enzyme families to investigate [1] [4].

- Combinatorial Expression for Complex Steps: For biosynthetic steps where the order of reactions was unknown, researchers used a combinatorial approach in N. benthamiana, co-expressing multiple candidate genes simultaneously to identify the correct enzyme combination [1].

References

- 1. Biosynthesis of strychnine [nature.com]

- 2. Complete Biosynthesis of Strychnine [chemistryviews.org]

- 3. Strychnine's biosynthesis deciphered - C&EN [cen.acs.org]

- 4. From data to discovery: leveraging big data in plant natural ... [pmc.ncbi.nlm.nih.gov]

- 5. Systems and synthetic biology for plant natural product ... [sciencedirect.com]

Strychnos nux-vomica strychnine phosphate content

Quantitative Data on Nux Vomica Alkaloids

Table 1: Alkaloid Composition in Different Extracts This table compares the alkaloid profiles of a standard total alkaloid fraction (TAF) and a modified fraction (MTAF) where much of the strychnine has been removed [1].

| Alkaloid Component | TAF (Total Alkaloid Fraction) | MTAF (Modified Total Alkaloid Fraction) |

|---|---|---|

| Strychnine | 42.35% ± 2.22% | 18.05% ± 1.07% |

| Brucine | 20.56% ± 0.95% | 40.67% ± 1.15% |

| Brucine N-oxide | 0.091% ± 0.007% | 0.250% ± 0.029% |

| Ratio (Brucine:Strychnine) | 1:2.05 | 2.2:1 |

Table 2: Toxicity and Pharmacological Activity of Key Alkaloids This table compares the toxicity and observed activities of the two main alkaloids [1].

| Parameter | Strychnine | Brucine |

|---|---|---|

| Acute Toxicity (Oral LD₅₀ in mice) | 6.62 mg/kg [1] | 78 mg/kg [1] |

| Analgesic Activity | Not significant [1] | Significant [1] |

| Anti-inflammatory Activity | Not significant [1] | Significant [1] |

| Antitumor Activity (IC₅₀ on HepG2 cells) | 0.52 mM [1] | 0.10 mM [1] |

| Mechanism of Action | Competitive antagonist of glycine receptors [2] [3] | Similar to strychnine, but less potent [4] |

Experimental Protocols for Alkaloid Handling

For researchers working with these compounds, here are key methodologies for extraction and analysis.

- Extraction and Purification: One patent describes a method where powdered nux vomica is defatted and then extracted with ethanol. The extract is concentrated, dissolved in acid, and filtered. The supernatant is then basified and subsequently extracted with an organic solvent like dichloromethane to obtain the total alkaloids [5].

- Toxicity Testing (Acute): The oral LD₅₀ (median lethal dose) of alkaloid fractions can be determined in animal models like mice. The test involves administering increasing doses of the fraction and observing mortality over a set period (e.g., 24 hours). Data is analyzed using standard statistical methods like the Bliss method to calculate the LD₅₀ value and its confidence interval [1].

- Analytical Methods (HPLC): High-performance liquid chromatography (HPLC) is used to determine the alkaloid composition of extracts. Methods are validated for selectivity, linearity, precision, and accuracy. This allows for the quantification of strychnine, brucine, and other alkaloids in complex mixtures like TAF and MTAF [1].

Mechanism of Action and Signaling Pathway

Strychnine's primary mechanism is the inhibition of postsynaptic glycine receptors in the spinal cord and brainstem. The following diagram illustrates this neurotoxic pathway.

Interpretation and Research Context

The term you used, "strychnine phosphate," may refer to a specific salt form of the alkaloid. Strychnine is often used in research as strychnine nitrate or strychnine hydrochloride due to their better solubility in water compared to the free base [2]. The phosphate salt could be another such derivative, but it is not a naturally occurring compound in the Strychnos nux-vomica plant. The natural product and the focus of the available technical literature is on the alkaloids themselves, primarily strychnine and brucine.

References

- 1. Pharmacological Evaluation of Total Alkaloids from Nux Vomica [pmc.ncbi.nlm.nih.gov]

- 2. - Wikipedia Strychnine [en.wikipedia.org]

- 3. Strychnine Toxicity - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. sciencedirect.com/topics/agricultural-and-biological-sciences... [sciencedirect.com]

- 5. Method for extracting purified total alkaloid of strychnos nux ... [patents.google.com]

how is strychnine phosphate synthesized in nature

The Strychnine Biosynthetic Pathway

The following table outlines the key enzymes and spontaneous reactions that the poison nut tree (Strychnos nux-vomica) uses to produce strychnine from a central intermediate, geissoschizine [1].

| Biosynthetic Step | Enzyme Involved | Enzyme Abbreviation | Reaction Type / Key Notes |

|---|---|---|---|

| Geissoschizine → Akuammicine / Norfluorocurarine | Geissoschizine Oxidase | SnvGO | Oxidative conversion [1]. |

| Norfluorocurarine Synthase | SnvNS1/SnvNS2 | α/β hydrolase; ester hydrolysis & decarboxylation [1]. | |

| Norfluorocurarine → 18-OH Norfluorocurarine | Norfluorocurarine Oxidase | SnvNO | Cytochrome P450 (CYP71A144); hydroxylation at C18 [1]. |

| 18-OH Norfluorocurarine → Wieland–Gumlich Aldehyde | Wieland–Gumlich Aldehyde Synthase | SnvWS | Medium-chain dehydrogenase/reductase (MDR); reduces 2,16 double bond [1]. |

| Wieland–Gumlich Aldehyde → Prestrychnine | Not identified; spontaneous | N/A | Aldol-type condensation with acetyl-CoA [2]. |

| Prestrychnine → Strychnine | None (spontaneous) | N/A | Non-enzymatic cyclization; occurs at room temperature [3] [4]. |

Key Experimental Methods for Pathway Elucidation

The research team used a combination of modern omics technologies and classic biochemical logic to piece together this complex pathway.

- Omics-Guided Gene Discovery: Researchers sequenced and compared the transcriptomes (all mRNA molecules) of two Strychnos species: one that produces strychnine (S. nux-vomica) and one that does not [4] [5]. This allowed them to identify genes highly expressed in the strychnine-producing plant's roots, where the alkaloid accumulates [1].

- Chemical Logic for Candidate Selection: For each hypothesized chemical transformation, researchers predicted the type of enzyme family required (e.g., P450, reductase, hydrolase). They then selected candidate genes from the transcriptome data that matched both the predicted function and showed co-expression with known upstream genes [4] [1].

- Heterologous Reconstitution in Tobacco: The core experimental validation involved cloning candidate genes and transiently expressing them in the tobacco plant Nicotiana benthamiana via Agrobacterium tumefaciens infiltration [6] [1]. When fed with the suspected intermediate (e.g., geissoschizine), the tobacco plant acted as a living test tube. Production of the next expected intermediate, confirmed via liquid chromatography-mass spectrometry, validated the enzyme's function [5] [1]. This high-throughput method allowed for rapid testing of multiple gene candidates simultaneously [4].

Research Workflow and Pathway Logic

The diagram below illustrates the logical process and multi-omics strategies used to discover the strychnine biosynthetic pathway.

Implications and Key Findings

This discovery has significant implications for future research and application.

- Critical Enzymatic Divergence: A single amino acid change in a key enzyme (an acetyl transferase) explains pathway divergence within the Strychnos genus. This slight change alters the enzyme's function to a malonyl transferase, shifting the pathway from producing diaboline to producing prestrychnine, the direct precursor to strychnine [3] [4].

- Foundation for Synthetic Biology: Elucidating this pathway enables the use of metabolic engineering to produce strychnine and its related compounds in more manageable host organisms like yeast or tobacco [5] [1]. This opens doors for generating previously unknown derivatives with potentially useful pharmacological properties, minus the toxicity [3].

- Regarding Strychnine Phosphate: The search results clarify that This compound (CAS 509-42-2) is a salt form of strychnine, likely produced via chemical processing for use in pesticide formulations [7]. The natural product synthesized by the Strychnos nux-vomica tree is strychnine itself [2].

The complete elucidation of the strychnine biosynthetic pathway marks a triumph of integrating big data analytics with classical biochemical reasoning. This breakthrough paves the way for innovative production of complex plant alkaloids through synthetic biology.

References

- 1. of Biosynthesis | Nature strychnine [nature.com]

- 2. - Wikipedia Strychnine [en.wikipedia.org]

- 3. ’s Strychnine deciphered biosynthesis [cen.acs.org]

- 4. of Biosynthesis elucidated strychnine [mpg.de]

- 5. Natural Biosynthetic Pathway for Strychnine is Resolved [genengnews.com]

- 6. From data to discovery: leveraging big data in plant natural ... [pmc.ncbi.nlm.nih.gov]

- 7. (CAS 509-42-2) Industry Strychnine ... Phosphate Research 2025 [businesswire.com]

Strychnine as a Glycine Receptor Antagonist: Mechanism and Research Applications

Introduction and Executive Summary

Strychnine is a potent, high-affinity, and highly specific competitive antagonist of the inhibitory glycine receptor (GlyR). As a prototypical alkaloid neurotoxin isolated from Strychnos nux-vomica seeds, it has become an indispensable pharmacological tool for probing the structure, function, and physiological roles of GlyRs in the central nervous system [1]. GlyRs are members of the pentameric Cys-loop ligand-gated ion channel family and mediate fast inhibitory neurotransmission, primarily in the spinal cord, brainstem, and other brain regions [2] [3]. Antagonism of these receptors by strychnine disrupts inhibitory signaling, leading to neuronal hyperexcitability, which manifests in vivo as exaggerated startle reflexes, muscle spasms, and convulsions.

Recent breakthroughs in structural biology, particularly through X-ray crystallography and electron cryo-microscopy (cryo-EM), have elucidated the precise molecular mechanism of strychnine antagonism at an atomic resolution [4] [5] [6]. This whitepaper provides a comprehensive technical summary of strychnine's mechanism of action, its application in experimental protocols, and the quantitative data essential for research and drug discovery efforts targeting the glycinergic system.

Structural Mechanism of Strychnine Antagonism

High-resolution structural studies have revealed how strychnine binding stabilizes the GlyR in a closed-channel state.

Atomic-Level Binding Interactions

The binding site for strychnine is located within the orthosteric binding pocket in the extracellular domain (ECD) of the GlyR, which is formed at the interface between adjacent subunits. Key interactions include:

- Competitive Binding: Strychnine directly competes with the native agonist, glycine, for binding in the orthosteric pocket, preventing channel activation [5].

- Pocket Expansion: Binding of the bulky strychnine molecule induces an outward movement of the C-loop of the receptor compared to the agonist-bound state. This expansion of the binding pocket is a critical step in preventing the conformational changes required for channel opening [4].

- Allosteric Coupling: The structural changes initiated in the ECD are allosterically coupled to the transmembrane domain (TMD). Strychnine binding promotes a rearrangement at the ECD-TMD "wrist" interface and leads to a rotation of the TMD towards the central pore axis, thereby physically occluding the chloride ion conduction pathway and locking the receptor in a closed state [4] [5].

Table 1: Key Structural Determinations of Glycine Receptor with Strychnine

| Receptor Construct | Technique | Resolution | PDB Accession | Key Findings |

|---|---|---|---|---|

| Human GlyR-α3 homopentamer | X-ray Crystallography | 3.0 Å | 5CFB [5] | Revealed antagonist-bound closed state; showed orthosteric site expansion. |

| Zebrafish GlyR-α1 homopentamer | Electron Cryo-Microscopy | ~3.0 Å | N/A [4] | Illuminated allosteric coupling between ECD and TMD; visualized pore closure. |

The following diagram illustrates the conformational changes induced by strychnine binding, leading to channel closure:

Conformational changes from strychnine binding prevent ion channel opening.

Quantitative Pharmacological Data

The binding and functional impact of strychnine can be quantified through various electrophysiological and binding assays.

Table 2: Quantitative Pharmacological Profile of Strychnine at Different GlyR Subunits

| GlyR Subtype | Experimental System | Apparent IC₅₀ / Kᵢ | Key Experimental Findings |

|---|---|---|---|

| GlyR-α2 (homomeric) | HEK 293 cells, Patch Clamp | No significant difference in affinity between systems [7] | System-dependent efficacy of partial agonists (taurine, β-alanine); strychnine affinity unaffected. |

| GlyR-α2/β (heteromeric) | HEK 293 cells, Patch Clamp | No significant difference in affinity between systems [7] | Presence of β-subunit reduced efficacy of partial agonists; strychnine potency was maintained. |

| GlyR-α2 (homomeric) | L-cell fibroblasts, Patch Clamp | No significant difference in affinity between systems [7] | Demonstrated that expression system can dramatically influence agonist, but not antagonist, pharmacology. |

| Native GlyRs | Cerebellar slices, ex vivo | Working concentration: 75 µM [8] | Effectively blocked GlyRs to study role in neuroinflammation signaling pathways. |

Detailed Experimental Protocols

Protocol 1: Acute Blockade of Native GlyRs in Brain Slices

This protocol is adapted from studies investigating the role of glycinergic signaling in neuroinflammation [8].

- Preparation of Cerebellar Slices: Sacrifice adult rat and rapidly dissect the cerebellum. Immerse it in ice-cold, aerated (95% O₂ / 5% CO₂) Krebs buffer (composition: 119 mM NaCl, 2.5 mM KCl, 1 mM KH₂PO₄, 26.2 mM NaHCO₃, 2.5 mM CaCl₂, 11 mM glucose, pH 7.4).

- Sectioning and Stabilization: Cut transverse cerebellar slices (400 µm thick) using a tissue chopper or vibratome. Incubate slices for 20 minutes at 35.5°C in aerated Krebs buffer for stabilization.

- Drug Application: Apply the glycine receptor antagonist strychnine at a final concentration of 75 µM to the incubation buffer for 30 minutes. This concentration is sufficient to block native GlyRs in the tissue.

- Downstream Analysis: Following treatment, slices can be homogenized for protein analysis via Western blot, used for cross-linking studies to assess membrane expression of proteins like TNFR1 and ADAM17, or processed for immunohistochemistry.

Protocol 2: Electrophysiological Characterization of Strychnine Antagonism in Heterologous Cells

This protocol is used for quantitative pharmacology and characterizing subunit-specific effects [7].

- Cell Culture and Transfection: Culture HEK 293 or L-cells in standard media. Transiently or stably transfect with plasmids encoding the desired GlyR subunits (e.g., α2 for homomeric, α2 and β for heteromeric receptors).

- Whole-Cell Patch Clamp Recording: At 24-48 hours post-transfection, transfer cells to a recording chamber. Establish whole-cell patch clamp configuration under voltage-clamp (typically held at -60 mV). Use an intracellular solution appropriate for chloride currents and an extracellular solution that permits GlyR function.

- Generating a Glycine Concentration-Response Curve: Apply increasing concentrations of glycine (e.g., from 10 µM to 10 mM) to the cell for 1-2 seconds to evoke inward chloride currents. Plot the normalized current response against the glycine concentration to determine the EC₅₀ value for glycine.

- Assessing Strychnine Antagonism:

- To determine the IC₅₀ of strychnine, pre-apply and co-apply various concentrations of strychnine with an EC₅₀ or EC₈₀ concentration of glycine.

- Plot the normalized glycine-evoked current in the presence of strychnine against the strychnine concentration to calculate its IC₅₀.

- Alternatively, perform Schild analysis by obtaining glycine concentration-response curves in the absence and presence of different fixed strychnine concentrations to determine its potency and confirm competitive antagonism.

The workflow for the electrophysiological characterization is summarized below:

Key steps for electrophysiological analysis of strychnine antagonism.

Research Applications and Pathophysiological Significance

Tool for Elucidating GlyR-Dependent Pathways

Strychnine is critical for defining the physiological and pathophysiological roles of GlyRs:

- Neuroinflammation Modulation: Research using strychnine in cerebellar slices from hyperammonemic rats demonstrated that enhanced glycinergic neurotransmission promotes neuroinflammation via the ADAM17-TNFR1-NF-κβ pathway. Blocking GlyRs with strychnine reduced microglial activation, pro-inflammatory cytokine levels, and normalized associated neurotransmission deficits [8].

- Respiratory Pattern Generation: Local microinjection of strychnine into specific brainstem nuclei (e.g., nucleus ambiguus) in a working-heart-brainstem preparation revealed that glycinergic inhibition is essential for generating respiratory sinus arrhythmia and for the proper timing of laryngeal motoneuron activity [9].

Link to Neurological Disorders

GlyR dysfunction, often studied using strychnine-sensitive models, is implicated in several disorders:

- Startle Disease (Hyperekplexia): Mutations in GlyR α1 and β subunit genes cause this neurological disorder characterized by an exaggerated startle response, muscle rigidity, and apnea, directly mirroring the effects of strychnine poisoning [4] [2].

- Neurodevelopmental Disorders (NDDs): Mutations in the GlyR α2 subunit gene have been linked to autism spectrum disorder (ASD), intellectual disability, and developmental delay, highlighting its critical role in brain development [2].

- Chronic Inflammatory Pain: The GlyR α3 subunit is a validated therapeutic target, as its inhibition in the spinal cord dorsal horn by inflammatory mediators contributes to pain sensitization [3].

Conclusion and Future Perspectives

References

- 1. 57-24-9 Strychnine [sigmaaldrich.com]

- 2. Unlocking the Proteomics of Glycine Receptor Complexes [pmc.ncbi.nlm.nih.gov]

- 3. High Throughput Techniques for Discovering New Glycine ... [pmc.ncbi.nlm.nih.gov]

- 4. mechanism elucidated by electron cryo-microscopy Glycine receptor [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of human glycine -α3 bound to receptor ... antagonist [nature.com]

- 6. Crystal structure of human glycine -α3 bound to receptor ... antagonist [pubmed.ncbi.nlm.nih.gov]

- 7. Extrinsic factors regulate partial agonist efficacy of... [bmcpharma.biomedcentral.com]

- 8. Blocking glycine reduces neuroinflammation and restores... receptors [jneuroinflammation.biomedcentral.com]

- 9. The role of glycinergic inhibition in respiratory pattern ... [sciencedirect.com]

strychnine phosphate toxicokinetics absorption distribution

Toxicokinetic Profile of Strychnine

Toxicokinetics describes how a toxic substance moves through the body, encompassing absorption, distribution, metabolism, and excretion.

Absorption

- Site and Rate: Strychnine is rapidly and completely absorbed from the gastrointestinal tract, primarily in the small intestine [1] [2]. Absorption can also occur through mucous membranes and dermally [1].

- Onset of Symptoms: Effects manifest quickly, typically within 15 to 30 minutes after oral ingestion, though the presence of food in the stomach can delay this [3] [1]. Intravenous or intranasal routes lead to even faster onset [3].

Distribution

- Volume of Distribution: Strychnine has a high volume of distribution (~13 L/kg), indicating extensive distribution into tissues beyond the bloodstream [3] [1].

- Tissue Concentration: The highest concentrations are found in the blood, liver, and kidneys [1]. Strychnine can cross the blood-brain barrier [4].

Metabolism and Elimination

- Metabolism: Strychnine is primarily metabolized in the liver by microsomal enzymes [1] [2].

- Elimination and Half-life: It is excreted mainly via the urine [1] [2]. The elimination half-life is approximately 10 to 16 hours in humans [3]. About 50% of a sublethal dose is eliminated within 6 hours, and almost completely within 48-72 hours [2].

The following table summarizes the quantitative toxicokinetic data and lethal doses across species:

| Parameter | Species | Value | Source |

|---|---|---|---|

| LD₅₀ (Oral) | Rat | 0.96 - 2.3 mg/kg | [1] [5] [2] |

| Mouse | 2.0 mg/kg | [2] | |

| Dog | 0.5 mg/kg | [1] [2] | |

| Cat | 0.5 - 2.0 mg/kg | [1] [2] | |

| Rabbit | 0.6 mg/kg | [2] | |

| Human Lethal Dose | Human | 30 - 120 mg (oral) | [5] |

| Volume of Distribution | Human / Animal | ~13 L/kg | [3] [1] |

| Elimination Half-life | Human | 10 - 16 hours | [3] |

Molecular Mechanism of Action and Toxicity

Strychnine exerts its profound neurotoxic effects through a specific receptor-level interaction.

- Primary Mechanism: Strychnine is a competitive antagonist of the inhibitory neurotransmitter glycine at postsynaptic receptors in the spinal cord and medulla [3] [1] [5]. By blocking glycine, it disrupts neuronal inhibition.

- Cellular Consequences: This blockade results in unchecked reflex stimulation of motor neurons, leading to simultaneous contraction of all strialed muscles [1] [2].

- Physiological Effects: This manifests as painful, involuntary skeletal muscle spasms and tonic-clonic convulsions, often triggered by minor stimuli [3]. Death typically occurs from respiratory paralysis and asphyxia [1] [5].

The diagram below illustrates this mechanism and its consequences:

Strychnine blocks glycine receptors, leading to uncontrolled muscle contractions.

Analytical and Experimental Methodologies

Analysis of strychnine and investigation of its effects involve several established techniques.

- Analytical Identification: Thin-layer chromatography (TLC) is a common method for detecting strychnine in gastric aspirate and urine [3]. More advanced techniques like high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), are used for confirmation and quantification in biological samples like stomach contents, blood, urine, liver, and kidneys [1] [2].

- In Silico Toxicology: Network toxicology and molecular docking are modern computational approaches used to explore multi-target toxicity mechanisms. These methods identify key neurotoxic targets, such as the cholinergic receptor muscarinic 1 (CHRM1), and predict binding affinities and stability of strychnine with target proteins [4].

- Experimental Workflow: A typical workflow involves retrieving toxic compound data and disease-related genes from public databases, constructing an interaction network, performing functional enrichment analysis, and validating predictions with molecular docking and dynamics simulations [4].

Research and Repurposing Perspectives

Despite its high toxicity, strychnine is a subject of research for potential therapeutic repurposing.

- Drug Delivery Research: Studies explore ion-pair compounds of strychnine with fatty acids to improve its skin permeability for potential transdermal drug delivery, aiming to achieve zero-order absorption and avoid peak blood concentration associated with subcutaneous injection [6].

- Anticancer Potential: Computational drug repurposing approaches suggest strychnine could act as a potential inhibitor of aldo-keto reductase family 1 members B1 and B10 (AKR1B1 and AKR1B10), enzymes involved in cancer progression [7].

Critical Considerations for Researchers

- Therapeutic Index: Strychnine has a very narrow therapeutic index, making it extremely dangerous [6] [8]. The dose required for a lethal outcome is very close to any potential therapeutic dose.

- No Specific Antidote: Management of poisoning is primarily supportive, focusing on controlling seizures with benzodiazepines or barbiturates, providing respiratory support, and decontaminating the gastrointestinal tract with activated charcoal [3] [1]. Succinylcholine should be avoided during intubation due to the risk of hyperkalemia [3].

References

- 1. Strychnine Toxicosis in Animals - Toxicology [merckvetmanual.com]

- 2. Strychnos - an overview [sciencedirect.com]

- 3. Strychnine Toxicity - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. Network toxicology and molecular docking analyses on strychnine ... [bmccomplementmedtherapies.biomedcentral.com]

- 5. Strychnine [en.wikipedia.org]

- 6. Ion-Pair Compounds of Strychnine for Enhancing Skin ... [pmc.ncbi.nlm.nih.gov]

- 7. Repurposing of Strychnine as the Potential Inhibitors of Aldo-keto... [pubmed.ncbi.nlm.nih.gov]

- 8. sciencedirect.com/topics/biochemistry-genetics-and-molecular-biology... [sciencedirect.com]

Application Note: Determination of Strychnine Phosphate by GC-MS and LC-MS/MS

Introduction

Strychnine is a highly toxic alkaloid primarily extracted from the seeds of Strychnos nux-vomica [1] [2]. Its phosphate derivative is a compound of interest in toxicology, forensics, and regulatory safety. Strychnine's toxicity arises from its antagonism of glycine and acetylcholine receptors in the central nervous system, leading to powerful muscle contractions and potential death by asphyxiation [3] [2]. The minimum lethal oral dose for adults is estimated to be between 30-120 mg [4]. Due to its high toxicity, the use of strychnine is banned in many countries [3]. This necessitates robust, sensitive, and specific analytical methods for its determination in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful tool for the unambiguous identification and quantification of strychnine in forensic and clinical toxicology.

Experimental Design and Workflow

The following diagram illustrates the core workflow for strychnine analysis via GC-MS, from sample preparation to final identification and quantification:

Detailed Materials and Reagents

- Strychnine Standard: High-purity strychnine or strychnine phosphate (e.g., ≥97% purity from commercial suppliers like Dr. Ehrenstorfer GmbH) [3].

- Internal Standard (IS): Papaverine is used in the referenced GC-MS method [1]. Other suitable IS can be structurally similar deuterated analogs if available.

- Solvents: HPLC or GC-MS grade solvents are required, including methanol, acetonitrile, ethyl acetate, dichloromethane, and diethyl ether [1] [2].

- Chemicals for Extraction: Ammonium hydroxide, formic acid, ammonium formate, primary-secondary amine (PSA) for clean-up [3].

- Biological Matrices: Post-mortem tissues (liver, blood, stomach content) or antemortem samples (blood, urine) [1] [5].

Step-by-Step Protocols

Sample Preparation Protocol

The sample preparation is critical for isolating strychnine from complex matrices and reducing interference.

- Homogenization: Accurately weigh 1-2 g of homogenized tissue sample or measure 1-2 mL of fluid sample into a 50 mL centrifuge tube [1] [3].

- Internal Standard Addition: Add a known amount of internal standard (e.g., papaverine) to the sample to monitor extraction efficiency and correct for analytical variability [1].

- Alkalinization and Extraction: Add 6 mL of a 2% ammonium hydroxide solution in ethyl acetate to the sample. Shake the mixture vigorously for 30 minutes using a mechanical shaker to ensure efficient extraction of the alkaloid [3].

- Centrifugation: Centrifuge the mixture at approximately 4,700 × g for 10 minutes at 4°C to separate the organic layer [3].

- Clean-up (Optional but Recommended): Transfer the supernatant to a new tube and add 50 mg of Primary-Secondary Amine (PSA) sorbent. Vortex for 1 minute and centrifuge again. This step removes fatty acids and other polar interferences [3].

- Concentration: Transfer the purified supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dry residue in 1 mL of an appropriate solvent (e.g., methanol or a mixture of ACN/MeOH with ammonium formate buffer) suitable for GC-MS injection [3].

GC-MS Instrumental Analysis Protocol

- Gas Chromatography Conditions:

- While the specific GC temperature program for strychnine is not detailed in the search results, a general method involves a programmable temperature vaporizer (PTV) or split/splitless injector.

- A common starting point is an initial oven temperature of 60-100°C, followed by a ramp of 15-20°C per minute to a final temperature of 280-300°C, held for 5-10 minutes to ensure elution.

- A fused-silica capillary column with a low-polarity stationary phase (e.g., 5% phenyl polysiloxane) is standard.

- Mass Spectrometry Detection:

- Ionization Mode: Electron Impact (EI) ionization at 70 eV is standard for GC-MS [5].

- Operation Mode:

- Full Scan: Useful for initial method development and unknown screening. Scan a mass range of, for example, m/z 50-400.

- Selected Ion Monitoring (SIM): For highest sensitivity in quantitative work, monitor the base ion and 2-3 qualifier ions. The referenced method uses SIM mode [1].

- Tandem MS (GC-MS/MS): For maximum specificity and reduction of background noise, especially in complex matrices like liver. An ion-trap MS/MS can be used, fragmenting the parent ion (m/z 334) to yield characteristic product ions (m/z 319, 306, 277, 261, 246, 233, 220) [5].

Data Interpretation and Analysis

Identification and Quantification

- Qualitative Identification: Strychnine is identified by matching both the retention time and the mass spectrum (or the ratio of key fragment ions in SIM/MSMS) to those of an authentic standard analyzed under identical conditions [1] [5].

- Quantification: Use the internal standard method for highest accuracy. A calibration curve is constructed by plotting the peak area ratio (strychnine / internal standard) against the concentration of strychnine standards. The concentration in the unknown sample is then calculated from this curve.

Toxicological Interpretation of Results

The following table summarizes strychnine concentrations found in real-world cases, which aids in interpreting analytical results.

| Sample Type | Concentration | Context / Significance |

|---|---|---|

| Liver Tissue | 98.6 mg/kg | Fatal poisoning case [5] |

| Subclavian Blood | 1.82 mg/L (1.82 µg/mL) | Fatal poisoning case [5] |

| Inferior Vena Cava Blood | 3.32 mg/L (3.32 µg/mL) | Fatal poisoning case [5] |

| Stomach Content | "Higher than a lethal dose" | Fatal poisoning case; indicates recent ingestion [1] |

| Blood (General) | < 2 mg/L | Toxic level [2] |

| Blood (General) | 2 - 10 mg/L | Potentially lethal level [2] |

Complementary LC-MS/MS Methodology

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a prominent technique for strychnine analysis, often offering simpler sample preparation without the need for derivatization.

- Sample Preparation: A validated method for livestock products uses extraction with ethyl acetate containing 2% ammonium hydroxide and clean-up with PSA sorbent [3].

- LC-MS/MS Analysis:

- Column: Waters Xselect HSS C18 (150 mm × 2.1 mm, 3.5 µm) [3].

- Mobile Phase: (A) 0.1% formic acid in water; (B) 0.1% formic acid in acetonitrile, with a gradient elution [3].

- MS Detection: Electrospray Ionization in positive mode (ESI+). The precursor ion is [M+H]+ at m/z 335. The most abundant transition for Multiple Reaction Monitoring (MRM) is 335 → 184 [3].

- Method Performance: This method demonstrates high sensitivity with a Limit of Quantification (LOQ) of 0.005 mg/kg, and average recoveries ranging from 84.7% to 112.9%, which meets international validation guidelines [3].

Summary and Concluding Remarks

This guide provides detailed protocols for the determination of this compound using GC-MS, supplemented by a modern LC-MS/MS approach.

- GC-MS remains a robust, widely available, and highly specific platform for confirming strychnine poisoning in forensic and clinical settings, with well-characterized fragmentation patterns in EI mode [1] [5].

- LC-MS/MS is emerging as a highly sensitive and selective alternative that often requires less extensive sample clean-up and is suitable for high-throughput analysis, as demonstrated by its application in food safety monitoring [3].

The choice between techniques depends on laboratory capabilities, required throughput, and the specific matrix being analyzed. Both methods, when properly validated, provide the reliability needed for toxicological investigations, regulatory compliance, and public health protection.

References

- 1. Analytical method for the determination of strychnine in ... [sciencedirect.com]

- 2. Liquid chromatography/photodiode array detection for ... [sciencedirect.com]

- 3. Optimization of an LC– MS / MS analytical method for strychnine in... [applbiolchem.springeropen.com]

- 4. Strychnine - Sciencemadness Wiki [sciencemadness.org]

- 5. Fatal strychnine poisoning: application of gas ... [pubmed.ncbi.nlm.nih.gov]

Application Note: Analysis of Strychnine in Biological Tissues by GC-MS

This application note provides a validated method for the determination of strychnine in biological tissues using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is suitable for forensic and clinical investigations of strychnine poisoning [1] [2].

Principle

Strychnine is isolated from biological samples via a liquid-liquid extraction procedure. An acid solution clean-up is used for purification. The extracted analyte is then separated and quantified using GC-MS with papaverine as an internal standard to ensure accuracy and precision [2].

Reagents and Materials

- Strychnine standard: High-purity (e.g., ≥97%).

- Internal Standard: Papaverine.

- Solvents: Ethyl acetate, hexane, dichloromethane, isopropanol, and methanol (HPLC grade).

- Acids/Bases: Sodium hydroxide (NaOH), hydrochloric acid (HCl).

- Consumables: 50 mL centrifuge tubes, PTFE syringe filters (0.2 μm).

- Equipment: Mechanical shaker, centrifuge, nitrogen evaporator, GC-MS system.

Sample Preparation Workflow

The following diagram illustrates the sample preparation and analysis workflow:

Detailed Procedure

- Extraction: Homogenize 1-2 g of tissue sample (liver, muscle, etc.) and place it in a 50 mL centrifuge tube. Add the papaverine internal standard. Add 6 mL of a 2% ammonium hydroxide in ethyl acetate solution [3]. Shake mechanically for 30 minutes. Centrifuge at 4,700 × g for 10 minutes at 4°C and transfer the organic (upper) layer to a new tube [3] [2].

- Clean-up: Perform an acidic clean-up by adding a dilute HCl solution to the organic extract, shaking, and centrifuging. The strychnine will partition into the acidic aqueous layer. Separate this layer, make it alkaline with NaOH, and back-extract the strychnine into a fresh organic solvent (e.g., dichloromethane or ethyl acetate) [2].

- Concentration: Evaporate the final organic extract to dryness under a gentle stream of nitrogen at 40°C [3].

- Reconstitution: Reconstitute the dry residue in 100 µL of methanol or another solvent suitable for GC-MS injection. Filter through a 0.2 µm PTFE syringe filter prior to analysis [3].

GC-MS Instrumental Conditions

The following conditions are based on published methods and may require optimization for your specific instrument [1] [2].

- GC Conditions:

- Column: Fused silica capillary column (e.g., HP-5MS, 30 m × 0.25 mm i.d., 0.25 µm film thickness).

- Injector Temperature: 250°C.

- Carrier Gas: Helium, constant flow.

- Oven Program: Initial temperature 100°C (hold 1 min), ramp to 280°C at 15°C/min (hold 5-10 min).

- Injection Volume: 1-2 µL, splitless mode.

- MS Conditions:

- Ionization Mode: Electron Impact (EI).

- Ion Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Interface Temperature: 280°C.

- Data Acquisition: Selected Ion Monitoring (SIM). Key confirmatory ions for strychnine (derived from [1]) include:

- Quantifier Ion: m/z 334 (parent ion)

- Qualifier Ions: m/z 319, 306, 277, 261, 246

Method Validation Data

The table below summarizes the performance characteristics of the GC-MS method as reported in the literature [2].

| Parameter | Performance Value | Acceptance Criteria |

|---|---|---|

| Limit of Quantification (LOQ) | 0.1 mg/mL or mg/g | - |

| Recovery Rate | 75.0% to 98.7% | Typically 70-120% |

| Coefficient of Variation (CV) | 4.8% to 10.5% | Typically <15% |

| Linearity | R² > 0.99 (as per Codex guidelines for similar methods [3]) | R² ≥ 0.99 |

A Note on Modern Methodologies: LC-MS/MS

Current analytical research for strychnine in food and biological matrices has largely shifted to LC-MS/MS due to its superior sensitivity and ability to handle complex matrices without extensive derivatization. A recently developed and validated method for livestock and fishery products shows advanced performance, as summarized below [3].

Protocol Highlights: LC-MS/MS Method

- Extraction: 1 g homogenized sample extracted with 6 mL of 2% ammonium hydroxide in ethyl acetate, shaken, and centrifuged [3].

- Purification: Clean-up using Primary-Secondary Amine (PSA) to remove interfering compounds [3].

- Analysis: LC-MS/MS with ESI+ mode and MRM detection. The precursor ion is m/z 335 [M+H]⁺ [3].

Performance Comparison: LC-MS/MS vs. GC-MS

The following table compares the key metrics of the modern LC-MS/MS method with the traditional GC-MS protocol.

| Parameter | LC-MS/MS Method [3] | GC-MS Method [2] |

|---|---|---|

| LOQ | 0.005 mg/kg | 0.1 mg/mL or mg/g |

| Average Recovery | 84.7% to 112.9% | 75.0% to 98.7% |

| Coefficient of Variation | < 13.1% | 4.8% to 10.5% |

| Linearity (R²) | > 0.99 | > 0.99 (inferred) |

The significantly lower LOQ achieved by LC-MS/MS demonstrates its advantage for detecting trace-level strychnine residues, making it more suitable for regulatory food safety monitoring [3].

Safety Considerations

- Strychnine is extremely toxic (minimum lethal oral dose in adults is estimated to be 30–120 mg) [4]. All handling of neat standards and stock solutions must be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and a lab coat.

- Properly decontaminate all glassware and waste containing strychnine.

Conclusion

Both GC-MS and LC-MS/MS are reliable techniques for strychnine analysis. The provided GC-MS protocol is a robust method suitable for forensic and clinical toxicology. However, for researchers requiring the highest sensitivity and minimal sample preparation for complex matrices like food, transitioning to an LC-MS/MS-based method is highly recommended.

References

- 1. Fatal strychnine poisoning: application of gas ... [pubmed.ncbi.nlm.nih.gov]

- 2. Analytical method for the determination of strychnine in ... [academia.edu]

- 3. Optimization of an LC–MS/MS analytical method for strychnine in... [applbiolchem.springeropen.com]

- 4. - Wikipedia Strychnine [en.wikipedia.org]

Comprehensive Application Notes and Protocols: Strychnine Transdermal Drug Delivery System

Introduction and Therapeutic Rationale

Strychnine (Str), a monoterpene indole alkaloid derived from Strychnos nux-vomica L. seeds, has demonstrated significant therapeutic potential despite its narrow therapeutic index. This compound has traditionally been used in subcutaneous injections for treating conditions such as hemiplegia, amblyopia, and various pain disorders. However, the conventional administration routes present substantial challenges, including rapid peak blood concentration reached within fifteen minutes, pronounced systemic toxicity, and dangerous side effects such as spinal cord excitation, tonic spasms, and potential respiratory muscle paralysis. These limitations have severely restricted its clinical utility and patient safety. [1] [2]

The development of a transdermal drug delivery system (TDDS) for strychnine offers a promising alternative that addresses these critical limitations. TDDS provides zero-order absorption kinetics, which maintains stable plasma drug concentrations and minimizes the peak-trough fluctuations associated with conventional administration methods. This characteristic is particularly advantageous for drugs with narrow therapeutic indices like strychnine. Additionally, the transdermal route effectively bypasses hepatic first-pass metabolism, reduces gastrointestinal discomfort, improves patient compliance through simplified administration, and enables easy termination of treatment if adverse effects occur. The strategic implementation of TDDS for strychnine represents a significant advancement in harnessing its therapeutic potential while mitigating its dangerous side effect profile. [3] [4] [5]

Formulation Strategies and Composition

Ion-Pair Compounds

The ion-pair strategy has emerged as a particularly effective approach for enhancing the skin permeability of strychnine. This method involves forming complexes between the strychnine molecule and various fatty acids, which significantly alters its physicochemical properties without modifying its chemical structure or pharmacological activity. Research has demonstrated that forming ion-pair compounds with homologous fatty acids can dramatically improve transdermal flux, with permeation values reaching 2.2 to 8.4 times that of unmodified strychnine. Among these complexes, Str-C10 (strychnine-decanoic acid ion-pair) has shown exceptional performance, achieving the highest permeation flux of 42.79 ± 19.86 µg/cm²/h. The formation of these ion-pair compounds has been thoroughly confirmed through multiple analytical techniques, including Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and molecular simulation studies. [1]

The mechanism behind this enhanced permeability involves improved affinity for skin tissues. Molecular simulation studies utilizing ceramide, cholesterol, and free fatty acids in equal molar ratios to represent intercellular lipids have demonstrated that strychnine ion-pair compounds exhibit better compatibility with both intercellular lipids and aqueous environments compared to unmodified strychnine. This enhanced compatibility facilitates more efficient distribution from the delivery vehicle to the skin layers, ultimately resulting in superior transdermal permeation. The strategic selection of fatty acid chain length plays a crucial role in optimizing this effect, with C10 (decanoic acid) providing the ideal balance between lipophilicity and hydrophilicity for skin permeation. [1]

Nanocarrier Systems

Advanced nanocarrier systems represent another promising approach for strychnine transdermal delivery. Recent research has focused on developing strychnine-loaded transliposomes (STCN-TLs), which combine the advantages of liposomes and transfersomes to create highly deformable vesicles with enhanced skin-penetrating capabilities. These specialized nanocarriers have demonstrated remarkable performance in preclinical studies, showing a 2.5-fold increase in skin permeability compared to conventional strychnine solutions. The unique structure of transliposomes, incorporating both phospholipids and edge-active surfactants, allows them to deform and navigate through the complex lipid matrix of the stratum corneum more effectively than traditional vesicular systems. [6]

The optimization of STCN-TL formulations typically employs a Box-Behnken design (BBD) approach, systematically evaluating the influence of key composition variables on critical quality attributes. Through this methodology, researchers have identified optimal formulation parameters that yield vesicles with ideal characteristics for transdermal delivery: a vesicle size of approximately 101.5 ± 2.14 nm, polydispersity index of 0.218 ± 0.12 (indicating excellent size homogeneity), and high entrapment efficiency of 81.74 ± 1.43%. These optimized formulations have demonstrated superior dermatokinetic profiles, with significantly increased Cskin max and AUC0-8 values compared to conventional strychnine gels, highlighting their potential for effective skin cancer treatment. [6]

Table 1: Comparison of Strychnine Formulation Strategies for Transdermal Delivery

| Formulation Type | Composition | Key Characteristics | Permeation Enhancement | Best For |

|---|---|---|---|---|

| Ion-pair Compounds | Strychnine + Fatty acids (C4-C18) | Alters physicochemical properties without structural modification | 2.2 to 8.4-fold increase; Str-C10 shows highest flux (42.79 µg/cm²/h) | Systemic delivery, controlled release |

| Transliposomes | Lipoid S100, Cholesterol, Sodium cholate | VS: ~101.5 nm, PDI: ~0.218, EE: ~81.74% | 2.5-fold increase vs. solution; Enhanced dermatokinetics | Localized treatment, skin cancer therapy |

| Traditional Gel | Polymer matrix + Strychnine | Conventional semi-solid formulation | Baseline comparison | Reference formulation |

Table 2: Physicochemical Properties of Strychnine Ion-Pair Compounds with Different Fatty Acids

| Ion-Pair Compound | Permeation Flux (µg/cm²/h) | Q24 (µg/cm²) | Saturated Solubility (µg/mL) | Log KO/W |

|---|---|---|---|---|

| Str | 5.08 ± 2.39 | 101.24 ± 50.95 | 6579.5 ± 426.6 | 1.18 ± 0.01 |

| Str-C4 | 8.18 ± 3.79 | 143.69 ± 34.18 | 8435.9 ± 30.4 | 0.17 ± 0.02 |

| Str-C6 | 21.94 ± 10.84 | 475.17 ± 104.73 | 8996.4 ± 92.5 | 0.61 ± 0.03 |

| Str-C10 | 42.79 ± 19.86 | 857.54 ± 157.84 | 4262.6 ± 173.5 | 1.07 ± 0.01 |

| Str-C12 | 37.78 ± 13.72 | 789.88 ± 130.72 | 3090.1 ± 274.4 | 1.16 ± 0.04 |

| Str-C14 | 27.51 ± 5.85 | 568.48 ± 112.79 | 1908.8 ± 123.5 | 1.11 ± 0.02 |

Experimental Protocols

Ion-Pair Compound Preparation Protocol

Objective: To prepare and characterize strychnine-fatty acid ion-pair compounds for enhanced transdermal delivery.

Materials:

- Strychnine base (purity >98%)

- Homologous fatty acids (C4-C18)

- Methanol (HPLC grade)

- Phosphate buffer (pH 6.0)

- FTIR and NMR solvents

Procedure:

Ion-pair Formation:

- Dissolve 1 mmol strychnine and 1.2 mmol fatty acid in 50 mL methanol

- Stir the mixture at 40°C for 4 hours under reflux conditions

- Evaporate the solvent under reduced pressure at 50°C

- Recrystallize the resulting solid from ethanol

- Dry the crystals under vacuum for 24 hours

Characterization:

- FTIR Analysis: Prepare KBr pellets and analyze between 4000-400 cm⁻¹. Look for blue-shifted C=O stretching vibration (1722-1716 cm⁻¹) and new COO− absorption band (1567-1556 cm⁻¹)

- NMR Analysis: Dissolve samples in deuterated chloroform and analyze proton chemical shifts. Key indicators include downfield shifts of H(16), H(17), H(18), H(20), and H(22)

- Solubility Determination: Add excess compound to phosphate buffer (pH 6.0), shake at 25°C for 24 hours, filter, and analyze supernatant by HPLC

- Partition Coefficient: Measure octanol/water distribution using shake-flask method

Quality Control:

- Purity should exceed 95% by HPLC

- Consistent FTIR and NMR spectra across batches

- Reproducible solubility and partition coefficient values [1]

Transliposome Preparation Protocol

Objective: To prepare and characterize strychnine-loaded transliposomes for enhanced skin permeation.

Materials:

- Lipoid S100 (phospholipid)

- Cholesterol

- Sodium cholate

- Strychnine base

- Ethanol (analytical grade)

- Phosphate buffer saline (PBS, pH 7.4)

Procedure:

Thin Film Hydration Method:

- Dissolve Lipoid S100, cholesterol, sodium cholate, and strychnine in ethanol (10:4:2:1 molar ratio)

- Evaporate organic solvent using rotary evaporator at 40°C to form thin lipid film

- Hydrate the film with PBS (pH 7.4) at 60°C for 1 hour with gentle agitation

- Sonicate the resulting multilamellar vesicles using probe sonicator (5 cycles of 5 minutes pulse with 2 minutes rest at 100W)

- Extrude through polycarbonate membranes (200 nm, 400 nm sequentially) for size homogenization

Characterization:

- Vesicle Size and PDI: Analyze by dynamic light scattering (DLS)

- Entrapment Efficiency: Separate unentrapped drug using mini-column centrifugation method, lyse vesicles with methanol, and analyze by HPLC

- Surface Morphology: Examine by transmission electron microscopy (TEM) after negative staining

- In Vitro Release: Use Franz diffusion cells with dialysis membrane, sample at predetermined intervals

Quality Control:

- Vesicle size: 100-110 nm

- PDI: <0.3

- Entrapment efficiency: >80%

- Sterility tested [6]

Enhancement Strategies and Permeation Protocols

Physical Enhancement Methods

Sonophoresis Protocol:

Objective: To enhance strychnine transdermal permeation using ultrasound energy.

Materials:

- Ultrasound device (therapeutic grade)

- Coupling gel (aqueous)

- Franz diffusion cell system

- Porcine or nude mouse skin

Procedure:

Skin Preparation:

- Use freshly excised porcine ear skin or nude mouse skin

- Remove subcutaneous fat carefully

- Mount skin between donor and receptor compartments of Franz cells

Ultrasound Application:

- Apply strychnine formulation to donor compartment

- Apply ultrasound at optimal parameters:

- Frequency: 1 MHz or 3 MHz

- Intensity: 0.2 W/cm²

- Duration: 10-15 minutes continuous mode

- Distance: 2-3 cm from skin surface

- Maintain receptor phase at 32°C with continuous stirring

Post-Treatment Analysis:

- Sample receptor fluid at predetermined intervals

- Analyze strychnine content by HPLC

- Assess skin integrity post-treatment

Optimal Parameters:

- 1 MHz frequency with 0.2 W/cm² intensity increases intradermal retention by 1.8× (porcine skin)

- 3 MHz frequency with 0.2 W/cm² intensity increases intradermal retention by 2.63× (nude mouse skin)

- Avoid thermal damage by monitoring temperature (<40°C) [7]

Chemical Enhancement Methods

Chemical Permeation Enhancers:

Various chemical enhancers can be incorporated into strychnine formulations to improve skin permeation:

- Fatty Acids: Used in ion-pair compounds as described previously

- Surfactants: Sodium cholate in transliposomes (0.5-2% w/v)

- Ethanol: In ethosomal formulations (20-40% v/v)

- Terpenes: Natural enhancers like limonene, menthol (1-5% v/v)

Formulation Considerations:

- Maintain enhancer concentration below irritation threshold

- Conduct skin irritation studies for all final formulations

- Consider synergistic effects of multiple enhancers [5]

Analytical Methods and Assessment Protocols

In Vitro Permeation Studies

Objective: To evaluate the transdermal permeation performance of strychnine formulations.

Materials:

- Franz diffusion cells (effective diffusion area: 0.64-1.77 cm²)

- Excised skin (porcine, rat, or human)

- Receptor medium (PBS with preservatives)

- HPLC system with UV detector

Procedure:

Experimental Setup:

- Mount skin between donor and receptor compartments

- Ensure proper occlusion and no air bubbles

- Maintain receptor phase at 32±1°C with continuous stirring

- Apply formulation to donor compartment (equivalent to 1-2 mg strychnine)

Sampling and Analysis:

- Withdraw samples (200-300 µL) from receptor compartment at predetermined intervals (0.5, 1, 2, 4, 6, 8, 12, 24 hours)

- Replace with fresh receptor medium after each sampling

- Analyze samples by HPLC (UV detection at 254 nm)

- Calculate cumulative permeation and flux

Data Analysis:

- Plot cumulative amount permeated per unit area versus time

- Calculate steady-state flux from linear portion of curve

- Determine lag time by extrapolating linear portion to time axis

- Calculate permeability coefficient

Acceptance Criteria:

- Linear regression coefficient >0.98 for steady-state region

- Skin integrity confirmed by visual inspection and barrier function tests [1] [6]

Dermatokinetics and Skin Retention

Objective: To determine strychnine concentration in different skin layers.

Procedure:

Skin Processing:

- After permeation study, remove skin from Franz cell

- Clean skin surface gently with cotton swab and mild solvent

- Separate epidermis from dermis using heat separation method (60°C for 45 seconds)

- Homogenize each skin layer separately in PBS

Extraction and Analysis:

- Extract strychnine from homogenates using methanol

- Centrifuge at 10,000 rpm for 10 minutes

- Analyze supernatant by HPLC-MS/MS for sensitive detection

Data Interpretation:

- Calculate Cskin max and AUC0-8 for each skin layer

- Compare formulation performance using dermatokinetic parameters [6]

Table 3: Analytical Methods for Strychnine Quantification and Characterization

| Analysis Type | Method | Conditions | Key Parameters |

|---|---|---|---|

| HPLC Quantification | Reverse-phase C18 column | Mobile phase: Acetonitrile: buffer (70:30), Flow: 1.0 mL/min, Detection: 254 nm | Retention time: ~6.5 min, LOD: 0.1 µg/mL |

| Vesicle Characterization | Dynamic Light Scattering | Temperature: 25°C, Angle: 90° | Vesicle size, PDI, Zeta potential |

| Skin Permeation | Franz diffusion cell | Receptor: PBS pH 7.4, Temperature: 32°C | Flux (J), Lag time (Tlag), Permeability coefficient (P) |

| Skin Retention | HPLC-MS/MS | ESI positive mode, MRM transition | Cskin max, AUC0-8, epidermal vs. dermal distribution |

Visualization and Experimental Workflow

The following diagram illustrates the comprehensive development workflow for strychnine transdermal drug delivery systems, integrating formulation strategies, characterization methods, and enhancement techniques:

Diagram 1: Comprehensive workflow for the development of strychnine transdermal drug delivery systems, integrating formulation strategies, characterization methods, permeation assessment, and enhancement techniques.

Conclusion and Future Perspectives

The development of effective strychnine transdermal delivery systems represents a significant advancement in harnessing the therapeutic potential of this powerful alkaloid while minimizing its substantial toxicity risks. The application notes and protocols detailed in this document provide researchers with comprehensive methodologies for formulating, characterizing, and evaluating strychnine TDDS. The ion-pair strategy and nanocarrier approaches have demonstrated remarkable success in enhancing skin permeation while maintaining pharmacological activity.

Future research directions should focus on advanced delivery technologies, including microneedle-assisted delivery, electroporation techniques, and smart polymer systems that respond to physiological stimuli. Additionally, comprehensive toxicological assessments and clinical validation studies are essential next steps for translating these promising laboratory findings into clinically viable therapeutic products. The integration of quality-by-design principles and advanced manufacturing technologies will further enhance the reproducibility and scalability of strychnine TDDS, ultimately expanding treatment options for conditions where strychnine's unique pharmacological properties offer therapeutic benefits.

References

- 1. Ion-Pair Compounds of Strychnine for Enhancing Skin Permeability... [pmc.ncbi.nlm.nih.gov]

- 2. WO2003047554A1 - Transdermal of... drug delivery system [patents.google.com]

- 3. sciencedirect.com/topics/nursing-and-health-professions/ transdermal ... [sciencedirect.com]

- 4. Systems: A Focused Review of the... Transdermal Drug Delivery [pmc.ncbi.nlm.nih.gov]

- 5. Enhancement strategies for transdermal ... drug delivery systems [link.springer.com]

- 6. Formulation of Transliposomal Nanocarrier Gel Containing ... [mdpi.com]

- 7. Exploration of Ultrasound-Enhanced Transdermal Delivery ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Ion-Pair Compounds for Enhanced Transdermal Delivery of Strychnine

Introduction: Ion-Pair Strategy and Strychnine Transdermal Delivery

Strychnine (Str) is a bioactive alkaloid with demonstrated therapeutic potential as a spinal cord stimulant for treating conditions such as hemiplegia and amblyopia. However, its clinical application faces significant challenges due to a narrow therapeutic index, where toxic doses are dangerously close to therapeutic levels. Conventional subcutaneous administration presents substantial risks because Str reaches peak blood concentration within fifteen minutes, potentially exciting spinal cord reflexes and causing tonic spasms or even fatal respiratory muscle paralysis. These limitations necessitate the development of safer administration strategies that can provide more controlled delivery of this potent compound [1] [2].

The transdermal drug delivery system (TDDS) represents a promising alternative for Str administration, offering the potential for zero-order absorption kinetics that can maintain stable plasma concentrations and minimize peak-related toxicity risks. However, the skin presents a formidable natural barrier to drug penetration, consisting of lipophilic stratum corneum (SC) and aqueous viable epidermis. This complex structure effectively limits passive diffusion of drugs, particularly those like Str with poor solubility in both aqueous and lipophilic media. To overcome these challenges, the ion-pair strategy has emerged as a promising technique that modifies physicochemical properties of drugs without altering their chemical structure or pharmacological activity [1].

The fundamental principle of ion-pair formation involves combining ionized drug molecules with oppositely charged counterions, creating complexes with modified partition coefficients, solubility profiles, and molecular characteristics that enhance compatibility with skin components. This application note provides comprehensive experimental protocols and analytical methods for developing Str ion-pair compounds, specifically with homologous fatty acids, to significantly enhance skin permeability while maintaining therapeutic efficacy and safety [1] [3].

Experimental Methods and Protocols

Preparation of Strychnine Ion-Pair Compounds

2.1.1 Materials and Equipment

- Active Pharmaceutical Ingredient: Strychnine (Str) base

- Counterions: Seven homologous fatty acids (C4-C18): butyric acid (C4), hexanoic acid (C6), decanoic acid (C10), lauric acid (C12), myristic acid (C14), palmitic acid (C16), stearic acid (C18)

- Solvent: HPLC-grade chloroform

- Equipment: Magnetic stirrer with temperature control, rotary evaporator, vacuum oven, analytical balance

2.1.2 Synthesis Procedure

Solution Preparation: Accurately weigh 2g Str and an equimolar quantity of the selected fatty acid. Dissolve both components in 100mL chloroform within a round-bottom flask [4].

Reaction Phase: Stir the mixture continuously at room temperature (25±2°C) using a magnetic stirrer for 5 hours to facilitate ion-pair formation through acid-base neutralization [4].

Solvent Removal: Carefully evaporate chloroform using a rotary evaporator at 40°C under reduced pressure until a concentrated residue remains.

Drying Process: Transfer the resulting ion-pair compound to a vacuum oven and dry at 40°C overnight to remove residual solvent and moisture [4].

Storage: Store the final ion-pair compounds in a desiccator at room temperature protected from light until further characterization.

Characterization of Ion-Pair Compounds

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm proton transfer and ion-pair formation through chemical shift analysis [1].

Procedure:

- Prepare approximately 10-15mg of each Str ion-pair compound in deuterated chloroform (CDCl₃).

- Conduct ¹H-NMR analysis using a standard NMR spectrometer (400 MHz or higher).

- Focus on monitoring chemical shift changes (Δδ, ppm) in key proton positions of Str: H(16), H(17), H(18), H(20), and H(22).

- Record downfield shifts as evidence of successful ion-pair formation between Str and fatty acids.

Interpretation: Successful ion-pair formation is indicated by consistent downfield chemical shifts in the proton nuclei near the nitrogen atom of Str, confirming altered electron density due to ionic interaction [1].

2.2.2 Fourier Transform Infrared (FTIR) Spectroscopy

Purpose: To identify characteristic functional group changes indicating ion-pair formation [1].

Procedure:

- Prepare KBr pellets containing approximately 1-2% w/w of each Str ion-pair compound.

- Acquire FTIR spectra in the range of 4000-400 cm⁻¹ with 4 cm⁻¹ resolution.

- Analyze specific spectral regions:

- Carbonyl stretching vibration (υ C=O) region: 1750-1650 cm⁻¹

- Carboxylate asymmetric stretching (ν COO⁻) region: 1570-1550 cm⁻¹

Interpretation: Successful ion-pair formation is confirmed by:

- Blue-shifted υ C=O from 1670 cm⁻¹ (Str alone) to 1722-1716 cm⁻¹ (Str-ion pairs with C10-C18)

- Appearance of a new absorption band at 1567-1556 cm⁻¹, characteristic of COO⁻ group formation [1]

In Vitro Skin Permeation Studies

2.3.1 Skin Preparation and Mounting

- Skin Source: Obtain fresh porcine ear skin (approximately 1-2mm thickness) as a representative model for human skin.

- Skin Processing: Carefully remove subcutaneous fat and clean the skin with isotonic phosphate buffer (pH 7.4).

- Membrane Integrity: Verify skin integrity by visual inspection and transepidermal water loss measurements.

- Mounting: Mount the skin between the donor and receptor compartments of vertical Franz diffusion cells with the stratum corneum facing the donor compartment.

2.3.2 Permeation Experiment Protocol

Receptor Phase: Fill receptor compartments with 7mL phosphate buffer (pH 6.0), maintained at 37±0.5°C with continuous magnetic stirring at 300 rpm [1].

Donor Phase: Apply 1mL of vehicle containing Str or Str ion-pair compounds (equivalent to 100μg/mL Str) to the donor compartment.

Sampling Schedule: Withdraw 300μL samples from the receptor compartment at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 24 hours), replacing with an equal volume of fresh pre-warmed receptor medium.

Sample Analysis: Quantify Str concentration in samples using validated HPLC methods.

Data Analysis: Calculate cumulative drug permeation (Q₂₄, μg/cm²), steady-state flux (J, μg/cm²/h), and lag time (Tₗₐg, h).

Molecular Simulation Protocol

Purpose: To investigate molecular-level interactions between Str ion-pair compounds and skin components [1].

Procedure:

- Model Setup: Use Material Studio 8.0 software with the Blends module.

- Skin Modeling: Represent intercellular lipids using ceramide, cholesterol, and free fatty acids in equal molar ratios. Model viable skin as an aqueous environment.

- Energy Calculations: Perform binding energy calculations between Str/Str ion-pair compounds and skin models.

- Analysis: Generate binding energy curves to evaluate compatibility with skin components.

Results and Data Analysis

Quantitative Analysis of Permeation Enhancement

Table 1: Skin Permeation Parameters of Strychnine and Its Ion-Pair Compounds

| Compound | Q₂₄ (μg/cm²) | Flux, J (μg/cm²/h) | Enhancement Ratio | Lag Time (h) |

|---|---|---|---|---|

| Str | 101.24 ± 50.95 | 5.08 ± 2.39 | 1.0 (Reference) | 6.02 ± 0.64 |

| Str-C4 | 143.69 ± 34.18 | 8.18 ± 3.79 | 1.6 | 6.68 ± 0.34 |

| Str-C6 | 475.17 ± 104.73 | 21.94 ± 10.84 | 4.3 | 6.76 ± 0.43 |

| Str-C10 | 857.54 ± 157.84 | 42.79 ± 19.86 | 8.4 | 7.05 ± 0.17 |

| Str-C12 | 789.88 ± 130.72 | 37.78 ± 13.72 | 7.4 | 6.88 ± 0.36 |

| Str-C14 | 568.48 ± 112.79 | 27.51 ± 5.85 | 5.4 | 7.00 ± 0.12 |

| Str-C16 | 521.09 ± 38.65 | 26.17 ± 10.20 | 5.2 | 5.85 ± 0.60 |

| Str-C18 | 247.40 ± 82.73 | 10.93 ± 5.75 | 2.2 | 6.51 ± 0.58 |

The permeation data reveals that Str-C10 demonstrates the highest permeation enhancement with an 8.4-fold increase in flux compared to unmodified Str. The relationship between fatty acid chain length and permeation follows a parabolic pattern, with optimal performance at medium chain lengths (C10-C12) and reduced enhancement with shorter or longer chains [1].

Table 2: Solubility and Partition Coefficients of Strychnine Ion-Pair Compounds

| Compound | Aqueous Solubility (μg/mL) | Log K_O/W | Solubility in IPM (μg/mL) |

|---|---|---|---|

| Str | 6579.5 ± 426.6 | 1.18 ± 0.01 | 439.8 ± 53.4 |

| Str-C4 | 8435.9 ± 30.4 | 0.17 ± 0.02 | 422.5 ± 51.7 |

| Str-C6 | 8996.4 ± 92.5 | 0.61 ± 0.03 | 605.0 ± 131.2 |

| Str-C10 | 4262.6 ± 173.5 | 1.07 ± 0.01 | 556.6 ± 62.1 |

| Str-C12 | 3090.1 ± 274.4 | 1.16 ± 0.04 | 498.3 ± 34.1 |

| Str-C14 | 1908.8 ± 123.5 | 1.11 ± 0.02 | 420.1 ± 10.5 |

| Str-C16 | 1701.9 ± 116.8 | 1.07 ± 0.01 | 422.6 ± 8.3 |

| Str-C18 | 1668.5 ± 261.8 | 1.17 ± 0.02 | 433.2 ± 16.3 |

The solubility data indicates that ion-pair formation significantly modifies the physicochemical properties of Str. Shorter-chain fatty acids (C4, C6) increase aqueous solubility and decrease log K_O/W, while medium and long-chain fatty acids (C10-C18) produce partition coefficients similar to native Str but with modified solubility profiles that enhance skin permeation [1].

Molecular Simulation Findings

Molecular simulation studies provide insights into the mechanistic basis for enhanced permeation of Str ion-pair compounds. Binding energy calculations demonstrate that Str ion-pair compounds exhibit better compatibility with both intercellular lipids and aqueous viable skin compared to Str alone. This improved affinity facilitates partitioning from the vehicle into skin components, thereby enhancing overall permeation [1].

The experimental workflow for developing and evaluating strychnine ion-pair compounds can be visualized as follows:

Diagram 1: Experimental workflow for developing strychnine ion-pair transdermal formulations

Structure-Activity Relationship Analysis

The relationship between fatty acid chain length and permeation enhancement reveals critical insights for optimizing Str ion-pair compounds:

Diagram 2: Structure-activity relationship of fatty acid chain length effects on permeation

Application Notes for Formulation Development

Critical Success Factors

Counterion Selection: Medium-chain fatty acids (C10-C12) demonstrate the optimal balance of lipophilicity and molecular size for enhanced Str permeation. These counterions provide sufficient lipid compatibility without excessive molecular bulk that could impede diffusion through skin structures [1].

Vehicle Optimization: Based on successful precedents with similar ion-pair systems, consider binary solvent systems such as Transcutol:water (60:40 v/v) or ternary systems incorporating propylene glycol (PG):Transcutol:water (10:40:50 v/v/v) to maximize both solubility and thermodynamic activity of the drug [3].

Stability Considerations: Monitor ion-pair stability in the selected vehicle, as premature dissociation can reduce permeation enhancement. Techniques such as FTIR spectroscopy can verify ion-pair integrity in the final formulation [1] [3].

Analytical Quality Control

Ion-Pair Formation Verification: Implement both NMR and FTIR as complementary techniques to confirm ion-pair formation before proceeding to formulation studies.

Content Uniformity: Develop and validate HPLC methods for quantifying both Str and counterion content in the ion-pair complex and final formulations.

Stability Testing: Conduct accelerated stability studies (40°C/75% RH) for at least 3 months to evaluate ion-pair integrity and permeation maintenance.

Safety Considerations

Given Str's narrow therapeutic index, implement rigorous quality control measures:

Dose Calibration: Carefully calibrate applied doses in permeation studies to ensure therapeutic relevance.

Skin Irritation Assessment: Include skin irritation evaluation as part of formulation screening using validated models (e.g., Epiderm, SkinEthic).

Analytical Sensitivity: Ensure HPLC methods can detect Str concentrations well below therapeutic levels to monitor potential overdose risks.

Conclusion and Future Perspectives

The development of Str ion-pair compounds with homologous fatty acids represents a promising strategy for enhancing transdermal delivery of this challenging compound. Experimental data demonstrates that optimized ion-pair complexes can achieve up to 8.4-fold enhancement in skin permeation compared to unmodified Str, with Str-C10 (decanoic acid counterion) showing the most favorable characteristics.

The systematic approach outlined in these application notes—from rational counterion selection and comprehensive characterization to meticulous permeation studies and molecular simulation—provides a robust framework for developing effective transdermal formulations of ionic drugs. The relationship between counterion chain length and permeation enhancement follows a clear parabolic pattern, highlighting the importance of molecular optimization in formulation development.

Future research directions should explore advanced counterion design including amino acid derivatives, investigate synergistic combinations with physical enhancement technologies, and evaluate long-term stability in prototype formulations. The principles and protocols established for Str ion-pair compounds can potentially be extended to other challenging drug molecules with similar physicochemical properties, expanding the toolbox for transdermal drug delivery innovation.

References

- 1. - Ion of Pair for Enhancing Compounds Permeability... Strychnine Skin [pmc.ncbi.nlm.nih.gov]

- 2. Network toxicology and molecular docking analyses on strychnine ... [bmccomplementmedtherapies.biomedcentral.com]

- 3. as a strategy to enhance the delivery of diclofenac - RSC... Ion pairing [pubs.rsc.org]

- 4. Pharmaceuticals | Free Full-Text | Ion - Pair of Compounds ... Strychnine [mdpi.com]

Comprehensive Application Notes and Protocols: Strychnine Phosphate as a CNS Stimulant for Research Applications

Introduction and Background

Strychnine, a naturally occurring terpene indole alkaloid derived from the seeds of Strychnos nux-vomica L., has historically been utilized as a central nervous system (CNS) stimulant with particular research focus on its spinal cord activity. While its therapeutic applications in modern medicine are severely limited due to an extremely narrow therapeutic index, strychnine remains an invaluable research tool in neuroscience and neuropharmacology for investigating inhibitory neurotransmission in the CNS. The phosphate salt form of strychnine has been developed to improve aqueous solubility for research applications, facilitating in vitro and in vivo experimental protocols. Strychnine functions primarily as a potent competitive antagonist at glycine receptors in the spinal cord and brain, effectively blocking inhibitory neurotransmission and resulting in neuronal hyperexcitability. This pharmacological property has made it an essential compound for studying the role of glycinergic pathways in various neurological functions and disorders. Current research applications include investigations of motor neuron excitability, spinal reflex circuits, inhibitory neurotransmission mechanisms, and the development of experimental models of convulsive disorders. These application notes provide comprehensive information on the theoretical framework, experimental protocols, and safety considerations for utilizing strychnine phosphate in regulated research environments.

Mechanism of Action

Molecular Signaling Pathway

Strychnine exerts its primary pharmacological effects through specific antagonism of the strychnine-sensitive glycine receptor (GlyR), a ligand-gated chloride channel predominantly located in the spinal cord and brainstem. Under normal physiological conditions, glycine binding to GlyR triggers chloride ion influx into neurons, leading to membrane hyperpolarization and reduced neuronal excitability. Strychnine competitively binds to the glycine binding site on the α-subunit of GlyR, preventing glycine-mediated activation and thereby suppressing inhibitory neurotransmission. This blockade results in disinhibition of motor neurons and uncontrolled propagation of excitatory signals throughout the spinal cord, manifesting as muscle hypertonicity and convulsions. The specific molecular signaling pathway is systematically illustrated in Figure 1.

Figure 1: Molecular signaling pathway of strychnine-mediated glycine receptor antagonism

Neurophysiological Consequences